

A Comprehensive Technical Guide to Neo Spiramycin I-d3: Identification and Analysis

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Compound of Interest

Compound Name: Neo Spiramycin I-d3

Cat. No.: B15143005

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Neo Spiramycin I-d3**, a deuterated analog of Neospiramycin I, a metabolite of the macrolide antibiotic Spiramycin. This document details its identification, physicochemical properties, and analytical methodologies, tailored for professionals in pharmaceutical research and development.

Introduction to Neo Spiramycin I and its Deuterated Analog

Spiramycin is a macrolide antibiotic produced by *Streptomyces ambofaciens*. It is a mixture of three related compounds: Spiramycin I, II, and III, with Spiramycin I being the most abundant. In vivo, Spiramycin is metabolized to Neospiramycin I, which also exhibits antibacterial activity. The deuterated internal standard, **Neo Spiramycin I-d3**, is crucial for the accurate quantification of Neospiramycin I in biological matrices by mass spectrometry-based methods. While **Neo Spiramycin I-d3** itself does not have a registered CAS number, its non-labeled counterpart, Neospiramycin I, is identified by CAS number 70253-62-2.

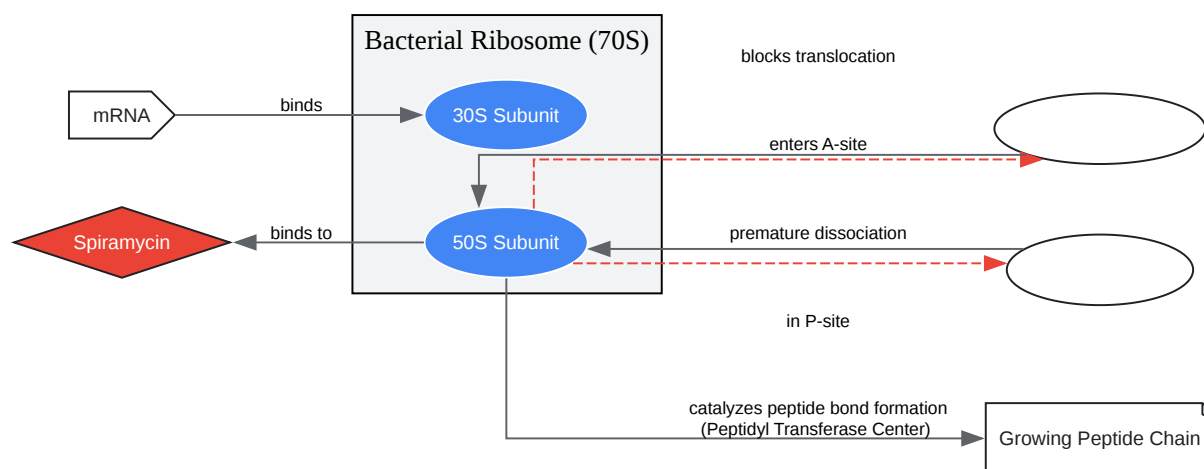
Physicochemical Properties and Identification

A summary of the key identification and physicochemical properties of Neospiramycin I and its deuterated analog is presented in the table below.

Property	Neospiramycin I	Neo Spiramycin I-d3
CAS Number	70253-62-2	Not available
Molecular Formula	C ₃₆ H ₆₂ N ₂ O ₁₁	C ₃₆ H ₅₉ D ₃ N ₂ O ₁₁
Molecular Weight	698.90 g/mol	701.90 g/mol

Mechanism of Action of Spiramycin

Spiramycin, the parent compound of Neospiramycin, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. This mechanism involves the binding of the macrolide to the 50S subunit of the bacterial ribosome. This interaction interferes with the peptidyl transferase reaction and stimulates the dissociation of peptidyl-tRNA from the ribosome during translocation, ultimately halting protein elongation and bacterial growth.



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Caption: Mechanism of Spiramycin's inhibition of bacterial protein synthesis.

Experimental Protocols for Identification and Quantification

The accurate quantification of Neospiramycin I in various matrices, such as milk, plasma, and wastewater, is typically achieved using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). **Neo Spiramycin I-d3** serves as an ideal internal standard for these assays due to its similar chemical properties and distinct mass.

Sample Preparation: Solid-Phase Extraction (SPE)

A common method for extracting and concentrating Neospiramycin from complex matrices is Solid-Phase Extraction.

- **Sample Pre-treatment:** Acidify the liquid sample (e.g., milk, plasma) to approximately pH 4.5 with a suitable acid (e.g., formic acid).
- **SPE Cartridge Conditioning:** Condition a C18 SPE cartridge by sequentially passing methanol and then water through it.
- **Sample Loading:** Load the pre-treated sample onto the conditioned SPE cartridge.
- **Washing:** Wash the cartridge with water to remove interfering substances.
- **Elution:** Elute the analyte and the internal standard from the cartridge using an appropriate solvent, such as methanol or acetonitrile.
- **Evaporation and Reconstitution:** Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Chromatographic Conditions:

- **Column:** A C18 reversed-phase column is typically used (e.g., 100 mm x 2.1 mm, 1.7 μ m).
- **Mobile Phase:** A gradient elution with two solvents is common:
 - **Solvent A:** Water with 0.1% formic acid.

- Solvent B: Acetonitrile with 0.1% formic acid.
- Flow Rate: A typical flow rate is 0.3 mL/min.
- Injection Volume: 5-10 μ L.

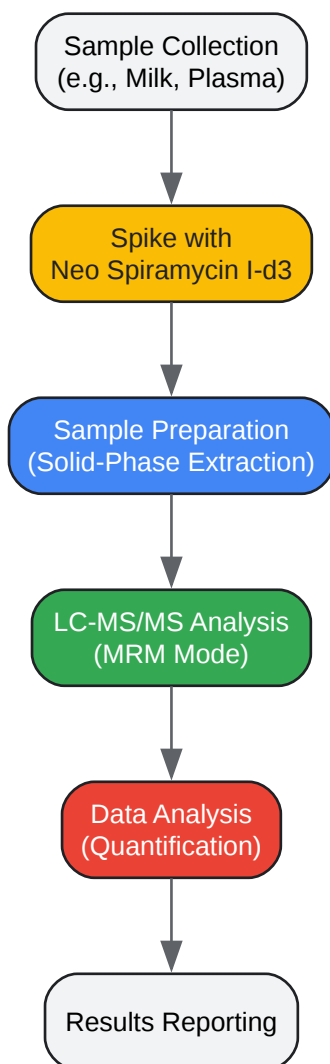
Mass Spectrometry Conditions:

- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- Key MRM Transitions: The following table summarizes the precursor and product ions for Neospiramycin I and its deuterated internal standard.

Compound	Precursor Ion (Q1) [M+H] ⁺	Product Ion (Q3)
Neospiramycin I	m/z 699.5	m/z 174.2
m/z 540.4		
Neo Spiramycin I-d3	m/z 702.5	m/z 177.2
m/z 543.4		

Experimental Workflow

The following diagram illustrates the typical workflow for the analysis of Neospiramycin I using **Neo Spiramycin I-d3** as an internal standard.



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Caption: Workflow for the quantitative analysis of Neospiramycin I.

Conclusion

This technical guide provides essential information for the identification and quantification of **Neo Spiramycin I-d3** and its non-labeled analog. The detailed methodologies and data presented herein are intended to support researchers and scientists in their drug development and analytical endeavors. The use of a deuterated internal standard like **Neo Spiramycin I-d3** is paramount for achieving accurate and reliable results in complex biological matrices.

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